molecular formula C11H8F6O3 B14772840 (3,4-Bis(trifluoromethoxy)phenyl)propanal

(3,4-Bis(trifluoromethoxy)phenyl)propanal

Cat. No.: B14772840
M. Wt: 302.17 g/mol
InChI Key: PZYDEHKREXPOJQ-UHFFFAOYSA-N
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Description

(3,4-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3,4-Bis(trifluoromethoxy)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Bis(trifluoromethoxy)phenyl)propanal is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

3-[3,4-bis(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-3-7(2-1-5-18)6-9(8)20-11(15,16)17/h3-6H,1-2H2

InChI Key

PZYDEHKREXPOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC=O)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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